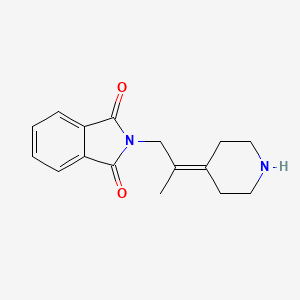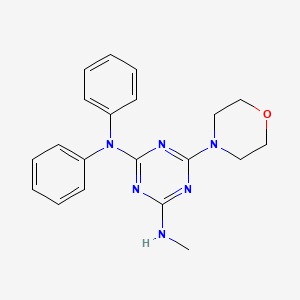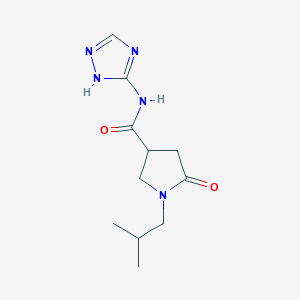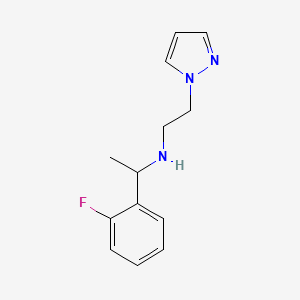
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, an ethyl linker, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl linker and the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-chlorophenyl)ethan-1-amine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-bromophenyl)ethan-1-amine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-methylphenyl)ethan-1-amine
Uniqueness
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)ethan-1-amine stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity or binding characteristics.
属性
分子式 |
C13H16FN3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
InChI |
InChI=1S/C13H16FN3/c1-11(12-5-2-3-6-13(12)14)15-8-10-17-9-4-7-16-17/h2-7,9,11,15H,8,10H2,1H3 |
InChI 键 |
ZOPZWCZZPNENGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1F)NCCN2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
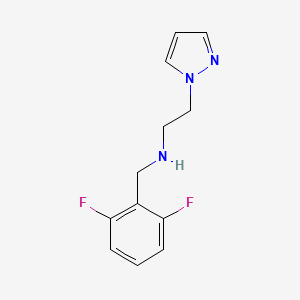
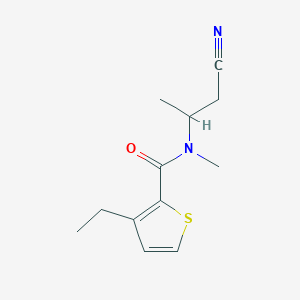
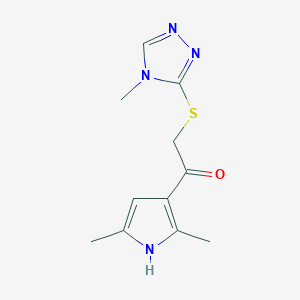
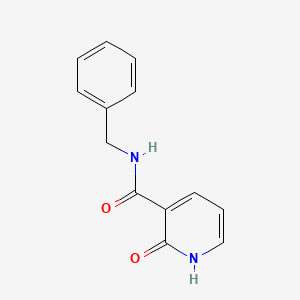
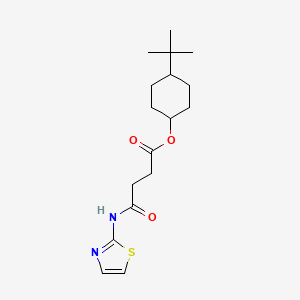
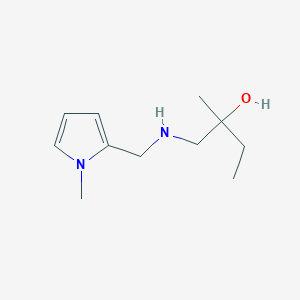
![8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B14913710.png)

